N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Description

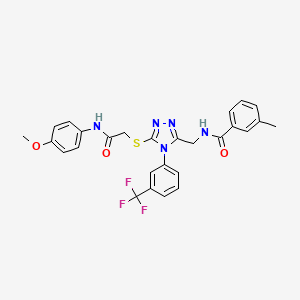

This compound features a 1,2,4-triazole core substituted at three key positions:

- Position 4: A 3-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing properties and lipophilicity.

- Position 3: A methylene-bridged 3-methylbenzamide, enhancing steric bulk and aromatic interactions.

The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the thioether linkage may influence redox stability and pharmacokinetics .

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O3S/c1-17-5-3-6-18(13-17)25(37)31-15-23-33-34-26(35(23)21-8-4-7-19(14-21)27(28,29)30)39-16-24(36)32-20-9-11-22(38-2)12-10-20/h3-14H,15-16H2,1-2H3,(H,31,37)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJGPVLTFMFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related triazole derivatives:

Key Observations

Triazole vs. Thiazole-based compounds (e.g., ) exhibit higher metabolic lability due to sulfur oxidation.

Thioether linkages (target compound, ) are less prone to hydrolysis than ester or ether linkages in analogs (e.g., ).

Molecular Docking (Glide, OPLS-AA) predicts strong binding to HDAC8 (RMSD <1 Å) due to the benzamide moiety’s mimicry of SAHA’s zinc-binding group .

Q & A

Q. What are the critical steps and analytical techniques for synthesizing this compound?

The synthesis involves sequential coupling reactions:

- Step 1 : Formation of the triazole core via cyclization under reflux (60–80°C) in ethanol or DMF .

- Step 2 : Thioether linkage formation using mercaptoacetic acid derivatives, requiring inert atmospheres to prevent oxidation .

- Step 3 : Amide bond coupling with 3-methylbenzamide using carbodiimide catalysts (e.g., EDCI) . Characterization : NMR (¹H/¹³C) for verifying substituent positions, MS for molecular weight confirmation, and HPLC for purity (>95%) .

Q. How do solvent choices impact the synthesis of intermediates?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiol-alkylation steps, while ethanol minimizes side reactions in cyclization. Solvent selection directly affects reaction kinetics and byproduct formation .

Q. What initial assays are recommended for screening biological activity?

- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the triazole ring formation?

- DoE Approach : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., NaN₃).

- Kinetic Monitoring : Use in-situ IR or HPLC to identify optimal reaction windows and reduce side products like regioisomeric triazoles .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Purity Verification : Re-analyze compounds via LC-MS to rule out impurities affecting IC₅₀ values .

- Assay Standardization : Compare protocols for cell line viability (MTT vs. resazurin) and normalize against control compounds (e.g., doxorubicin) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key Modifications :

| Region | Modification | Impact |

|---|---|---|

| Trifluoromethylphenyl | Replace with nitro or cyano | Alters hydrophobicity and target binding |

| Methoxyphenylamino | Substitute with halogen (F/Cl) | Enhances metabolic stability |

- Computational Modeling : Dock derivatives into target proteins (e.g., EGFR) using Schrödinger Suite to predict binding affinities .

Q. What advanced spectroscopic methods resolve ambiguous NMR signals?

- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic protons and confirm sulfur connectivity in the thioether linkage .

- 19F NMR : Track trifluoromethyl group stability under reaction conditions .

Data Contradiction Analysis

| Issue | Possible Causes | Resolution Methodology |

|---|---|---|

| Varying MIC values in antimicrobial studies | Differences in bacterial strain susceptibility | Use ATCC reference strains and standardized inoculum sizes |

| Discrepant melting points | Polymorphism or hydrate formation | Perform DSC/TGA to characterize thermal behavior |

| Inconsistent HPLC retention times | Column degradation or mobile phase pH variation | Calibrate with fresh columns and buffer systems |

Methodological Recommendations

- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1.2 eq. of mercaptoacetic acid) and argon purging for thiol-sensitive steps .

- Bioassay Controls : Include vehicle controls (DMSO) and validate cell line authenticity via STR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.